molecular formula C15H26N6O2 B7571333 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea

1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea

Cat. No. B7571333
M. Wt: 322.41 g/mol
InChI Key: URVUNCVJNLKYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. It also inhibits the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea have been studied extensively. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea. One area of research is the development of more potent and selective inhibitors of PI3K and Akt pathways. Another area of research is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to understand the potential toxicity and side effects of this compound in humans.

Synthesis Methods

The synthesis of 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea has been reported using various methods. One of the most common methods involves the reaction of 1-(2-morpholin-4-ylethyl)pyrrolidin-3-amine with 1H-pyrazol-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain 1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea.

Scientific Research Applications

1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea has been studied extensively in scientific research for its potential application in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N6O2/c22-15(19-14-10-17-18-11-14)16-9-13-1-2-21(12-13)4-3-20-5-7-23-8-6-20/h10-11,13H,1-9,12H2,(H,17,18)(H2,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVUNCVJNLKYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CNC(=O)NC2=CNN=C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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